molecular formula C7H6Cl2N2O B13005585 3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one

Katalognummer: B13005585
Molekulargewicht: 205.04 g/mol
InChI-Schlüssel: OONPXCIYXUIOKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of chlorine atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Cyclopropyl group addition: This step may involve the use of cyclopropyl halides or other cyclopropylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of chlorine atoms and the cyclopropyl group may enhance its binding affinity and specificity, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloropyrazin-2(1H)-one: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.

    1-Cyclopropylpyrazin-2(1H)-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.

Uniqueness

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one is unique due to the combination of chlorine atoms and a cyclopropyl group in its structure. This combination may confer distinct chemical properties, such as increased stability or reactivity, and unique biological activities.

Eigenschaften

Molekularformel

C7H6Cl2N2O

Molekulargewicht

205.04 g/mol

IUPAC-Name

3,5-dichloro-1-cyclopropylpyrazin-2-one

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-11(4-1-2-4)7(12)6(9)10-5/h3-4H,1-2H2

InChI-Schlüssel

OONPXCIYXUIOKS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=C(N=C(C2=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.